4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, is a chemical compound categorized under the class of chromen-2-one derivatives. These compounds are recognized for their significant biological activities and potential applications across various fields, including medicinal chemistry and pharmacology. The structure of this compound features a chromen-2-one core, with a 4-methoxyphenyl group at the 3-position and an acetate group at the 7-position, which influences its chemical behavior and biological properties .
This compound is derived from natural coumarins, which are secondary metabolites found in several plant families. Coumarins have a long history of medicinal use and have been extensively studied for their therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer properties. The classification of coumarins includes simple coumarins, furanocoumarins, dihydrofuranocoumarins, pyranocoumarins, phenylcoumarins, and biscoumarins .
The synthesis of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate typically involves two main steps:
The industrial production may utilize continuous flow reactors to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are often employed to obtain high-purity products.
The compound can participate in various chemical reactions typical for chromenone derivatives:
These reactions are crucial for developing analogs with enhanced biological activities or different properties .
The mechanism of action for 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with biological targets. It has shown potential as an enzyme inhibitor by binding to active sites of specific enzymes, which modulates various biological pathways. Additionally, its antioxidant properties allow it to scavenge free radicals, reducing oxidative stress within biological systems .
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
These properties influence its behavior in both laboratory settings and potential applications in medicinal chemistry .
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several scientific applications:
The coumarin core (2H-chromen-2-one or 1-benzopyran-2-one) represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyrone moiety [2] [4]. This molecular architecture creates an electron-rich planar system that facilitates diverse non-covalent interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic contacts [7] [9]. The lactone functionality provides a hydrogen-bond acceptor site, while the planar configuration enables intercalation into biological macromolecules [4]. Crucially, the coumarin ring system offers multiple positions (C-3, C-4, C-6, C-7, C-8) for strategic chemical modifications that profoundly influence bioactivity [2] [9].
The pharmacological versatility of coumarins spans anticoagulant, antimicrobial, antioxidant, and anticancer activities, with particular significance in oncology [2] [9]. In breast cancer therapeutics, coumarin derivatives demonstrate multi-target mechanisms, including cell cycle arrest (G1/S or G2/M phases), apoptosis induction via caspase activation, mitochondrial membrane depolarization, and suppression of metastasis-related pathways (MMP-2/9, VEGFR) [2]. The intrinsic metabolic stability and favorable bioavailability profiles of substituted coumarins further enhance their drug development potential [4] [7].
Table 1: Core Structural Features of Coumarin Derivatives and Their Functional Roles
Structural Element | Chemical Properties | Biological Roles |
---|---|---|
Benzopyrone Core | Planar, conjugated π-system | DNA intercalation, protein binding via π-stacking |
Lactone Group | Hydrogen-bond acceptor, hydrolyzable | Target binding specificity, prodrug potential |
C-4 Position | Electron-deficient site | Accommodates aryl/alkenyl pharmacophores |
C-7 Position | Electron-rich site | Optimal for oxygen-based substituents (OR, OCOCH₃) |
Substituent Diversity | Tunable electronic/lipophilic properties | Modulation of target affinity, cell permeability |
The compound 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate exemplifies strategic functionalization of the coumarin scaffold. The 4-(4-methoxyphenyl) group at the C-4 position introduces enhanced hydrophobicity and electron-donating capacity due to the para-methoxy substituent [3] [6]. This aryl moiety facilitates π-stacking interactions with tyrosine/phenylalanine residues in enzyme binding pockets and may mimic steroidal frameworks in hormone-responsive cancers [2] [9]. Computational analyses indicate that the methoxyphenyl group significantly increases molecular polarizability, enhancing van der Waals contacts with hydrophobic protein regions [4].
The acetate ester at the C-7 position serves as a bioreversible prodrug moiety [3] . This substituent acts as a metabolic placeholder, designed for enzymatic hydrolysis (e.g., by cellular esterases) to reveal the bioactive phenol, thereby improving tissue penetration of the parent molecule [2] [9]. The electron-withdrawing nature of the acetate carbonyl moderately decreases electron density at the C-8 position, potentially influencing redox behavior and oxidative metabolism [4]. Molecular docking studies of analogous compounds suggest the C-7 acetate occupies specific sub-pockets in therapeutic targets through hydrogen-bonding and dipole-dipole interactions [4] [7].
Table 2: Bioactive Coumarins with Methoxyphenyl and Acetate/Acyl Substituents
Compound Name | C-4 Substituent | C-7 Substituent | Reported Bioactivity |
---|---|---|---|
4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | 4-Methoxyphenyl | Acetate | Structure-activity relationship under investigation (reference compound) |
3-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | None | Acetate | Synthetic intermediate, structural analog [3] |
4-Methyl-2-oxo-2H-chromen-7-yl acetate | Methyl | Acetate | Fluorescent probe precursor |
N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | Methyl | Acetamido | Amide derivative with modified hydrogen-bonding capacity [8] |
Umbelliferone (7-Hydroxycoumarin) | H | OH | Natural lead compound (IC₅₀: 10.31-15.56 µM vs. breast cancer) [2] |
Osthole | Prenyl | OH | Natural coumarin (IC₅₀: 70.65-122.0 µM vs. breast cancer) [2] |
Coumarin chemistry originated with Vogel's isolation of coumarin from tonka beans (Dipteryx odorata) in 1820 [2] [7] [9]. Early medicinal applications exploited the anticoagulant properties of natural coumarins (e.g., dicoumarol), leading to the development of warfarin as a clinical anticoagulant in the 1950s [7] [9]. The 1970s-1990s witnessed diversification into anticancer applications, spurred by discoveries of natural coumarins like novobiocin (DNA gyrase inhibitor) and calanolides (anti-HIV agents) [9].
The structural evolution specifically relevant to 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate began with investigations into C-4 phenylcoumarins in the 1990s [2] [9]. Researchers systematically explored para-substituted phenyl groups to optimize steric and electronic properties, identifying the 4-methoxyphenyl variant as particularly promising due to its balance of lipophilicity and electronic effects [6] [9]. Concurrently, C-7 esterification strategies emerged as solutions to bioavailability challenges, with acetate proving optimal for balancing stability and enzymatic hydrolysis [3] . The late 2010s saw incorporation of such derivatives into targeted cancer therapies, supported by computational design approaches and advanced SAR analyses [4] [7].
Modern synthetic innovations include:
Table 3: Evolution of Key Chromen-2-One Derivatives in Medicinal Applications
Era | Representative Compounds | Structural Features | Therapeutic Application |
---|---|---|---|
1820-1940 | Natural coumarin, Dicoumarol | Unsubstituted or simple hydroxy/methoxy derivatives | Fragrances, anticoagulants |
1950-1970 | Warfarin, Acenocoumarol | 4-Hydroxycoumarin dimers, C-3 substituents | Clinical anticoagulation |
1980-2000 | Novobiocin, Calanolide A | Complex natural coumarins, prenyl/alkyl chains | Antibiotics, anti-HIV agents |
2000-Present | 4-Aryl coumarins (e.g., 4-(4-Methoxyphenyl) derivatives), 7-Acyloxy derivatives, Coumarin-Schiff base hybrids | Targeted C-4 aryl, C-7 ester/amide, hybrid scaffolds | Breast cancer therapeutics, multi-target agents [2] [4] [9] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: